6-Ethoxy-4-methyl-2-[(3-methylbenzyl)sulfanyl]quinazoline
説明
特性
分子式 |
C19H20N2OS |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
6-ethoxy-4-methyl-2-[(3-methylphenyl)methylsulfanyl]quinazoline |
InChI |
InChI=1S/C19H20N2OS/c1-4-22-16-8-9-18-17(11-16)14(3)20-19(21-18)23-12-15-7-5-6-13(2)10-15/h5-11H,4,12H2,1-3H3 |
InChIキー |
BMDBYIFXZBCANB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)SCC3=CC=CC(=C3)C)C |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-4-methyl-2-[(3-methylbenzyl)sulfanyl]quinazoline typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or methyl bromide.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazoline derivative with a thiol compound, such as 3-methylbenzenethiol, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
4. 科学研究への応用
6-エトキシ-4-メチル-2-[(3-メチルベンジル)スルファニル]キナゾリンは、科学研究で様々な用途があります。
医薬品化学: がん細胞増殖に関与する特定の酵素を阻害する能力から、抗がん剤としての可能性が研究されています。
生物学的研究: キナゾリン誘導体を含む生物学的経路を研究するためのツール化合物として使用されます。
ケミカルバイオロジー: 小分子と生体高分子の相互作用を調べるためのプローブとして役立ちます。
工業的応用: 潜在的な医薬品用途を持つ、より複雑な有機化合物の合成における中間体として使用できます。
科学的研究の応用
Medicinal Chemistry
Anticancer Properties
6-Ethoxy-4-methyl-2-[(3-methylbenzyl)sulfanyl]quinazoline has been investigated for its potential as an anticancer agent. The compound exhibits inhibitory effects on specific enzymes involved in cancer cell proliferation, making it a candidate for further development in cancer therapies. Studies suggest that quinazoline derivatives can target pathways associated with various cancers, including breast and pancreatic cancers .
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. The quinazoline core can bind to the active sites of these targets, inhibiting their activity. The ethoxy and methyl groups enhance the compound's binding affinity, while the sulfanyl group may form covalent bonds with cysteine residues, leading to irreversible inhibition.
Biological Research
Tool Compound for Biological Pathways
In biological research, this compound serves as a tool compound to study various biological pathways involving quinazoline derivatives. It helps elucidate the roles of these compounds in cellular signaling and interactions with biological macromolecules .
Potential as a Probe
The compound is also utilized as a probe in chemical biology to investigate interactions between small molecules and biological macromolecules. Its unique structural features allow researchers to explore its effects on cellular processes and disease mechanisms.
Industrial Applications
Synthesis Intermediate
In industrial applications, this compound can be used as an intermediate in the synthesis of more complex organic compounds. Its reactivity due to functional groups allows for various transformations, including nucleophilic substitutions and cyclization reactions, which are valuable in pharmaceutical manufacturing.
Comparative Analysis of Related Compounds
The following table compares this compound with other quinazoline derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Erlotinib | Epidermal growth factor receptor inhibitor | Cancer treatment |
| Gefitinib | Similar quinazoline core | Cancer treatment |
| Vandetanib | Kinase inhibitor | Tumor angiogenesis |
| Metolazone | Thiazide-like diuretic | Hypertension management |
Uniqueness : What sets this compound apart from these compounds is its specific substitution pattern that may confer distinct pharmacological properties, particularly in terms of its antiviral activity and potential applications in treating inflammatory diseases .
Case Studies
- Anticancer Activity Study : A recent study demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted its effectiveness in inhibiting cell proliferation through targeted enzyme inhibition .
- Inflammatory Response Investigation : Another research effort focused on the compound's role in modulating inflammatory responses. Preliminary findings indicated that it could reduce pro-inflammatory cytokine levels, suggesting potential therapeutic applications in treating inflammatory disorders .
作用機序
6-エトキシ-4-メチル-2-[(3-メチルベンジル)スルファニル]キナゾリンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。キナゾリンコアは、酵素の活性部位に結合し、その活性を阻害することができます。エトキシ基とメチル基は、化合物の結合親和性と選択性を高める可能性があります。スルファニル基は、タンパク質中のシステイン残基と共有結合を形成し、不可逆的な阻害をもたらす可能性があります。
類似化合物との比較
Comparative Analysis with Structural Analogs
Substituent Effects on Quinazoline Cores
SC-558 Analogs (1a–1f)
- Structure : 3-Phenyl-3,4-dihydroquinazolin-2-yl derivatives with varying substituents (X = H, CH₃, OCH₃, Br, Cl, (C=O)OCH₂CH₃) .
- Comparison: The ethoxy group at position 6 in the target compound contrasts with SC-558’s phenyl group. Ethoxy may enhance solubility compared to halogenated analogs (e.g., 1d: X = Br).
Benzoquinazolinone 12
- Structure : Benzoquinazoline with hydroxycyclohexyl and pyridinylmethyl groups .
- Comparison: The bulky pyridinylmethyl substituent in benzoquinazolinone 12 enhances functional potency compared to simpler alkyl/aryl groups, suggesting that the target compound’s 3-methylbenzylsulfanyl group may balance steric effects and activity.
Role of Sulfanyl-Containing Substituents
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a–w)
- Activity : Demonstrated inhibition of α-glucosidase (IC₅₀ = 49.71 µM for 8q), BChE (IC₅₀ = 31.62 µM for 8g), and LOX .
- Comparison :
- The sulfanyl linker in the target compound may similarly facilitate enzyme interactions, though its indole-free structure likely shifts selectivity (e.g., away from LOX inhibition).
4-Cyclohexylamino-2-[(4-nitrobenzyl)sulfanyl]quinazoline
- Structure: Quinazoline with cyclohexylamino and 4-nitrobenzylsulfanyl groups .
- Comparison :
- The 3-methylbenzylsulfanyl group in the target compound lacks the electron-withdrawing nitro group, which may reduce electrophilicity and alter metabolic stability.
Data Table: Key Structural and Functional Comparisons
生物活性
6-Ethoxy-4-methyl-2-[(3-methylbenzyl)sulfanyl]quinazoline is a synthetic compound belonging to the quinazoline family, recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications in pharmacology, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N2OS, with a molecular weight of approximately 324.44 g/mol. The compound features a unique substitution pattern that enhances its solubility and biological activity:
- Ethoxy group at the 6-position
- Methyl group at the 4-position
- Sulfanyl group linked to a 3-methylbenzyl moiety at the 2-position
These functional groups contribute to its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The quinazoline core can bind to the active sites of various enzymes, inhibiting their function. The sulfanyl group can form covalent bonds with cysteine residues in proteins, leading to irreversible inhibition.
- Selectivity and Affinity : The ethoxy and methyl groups enhance binding affinity and selectivity towards targeted enzymes, making it a potential candidate for drug development.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Case Studies
Several studies have explored the biological activities of quinazoline derivatives similar to this compound:
- A study on quinazolinone-based hybrids revealed significant anticancer properties, with IC50 values ranging from sub-micromolar to micromolar concentrations across various cancer cell lines .
- Another investigation highlighted the antibacterial efficacy of similar compounds against resistant strains of bacteria, indicating a broader spectrum of activity that could be leveraged for therapeutic purposes .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 6-Ethoxy-4-methyl-2-[(3-methylbenzyl)sulfanyl]quinazoline?
- Methodological Answer : The synthesis typically involves cyclocondensation of 2-aminobenzamide derivatives with acylating agents. For example, thionation using P₂S₅ can introduce the sulfanyl group, while ethoxy and methyl substituents are introduced via nucleophilic substitution or alkylation reactions. Solvent choice (e.g., dichloromethane or DMF) and base catalysts (e.g., triethylamine) critically influence reaction efficiency and regioselectivity .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography resolves the quinazoline core and substituent orientations (e.g., sulfanyl group geometry) .
- ¹H/¹³C NMR identifies proton environments (e.g., ethoxy CH₂ signals at δ ~4.5 ppm) and aromatic splitting patterns.
- HRMS confirms molecular weight, while IR detects functional groups (e.g., C=S stretching at ~600–700 cm⁻¹) .
Q. How does the 3-methylbenzyl sulfanyl group influence the compound's reactivity?
- Methodological Answer : The sulfanyl group enhances nucleophilicity, enabling thioether bond formation. Its steric bulk (due to the 3-methylbenzyl substituent) may hinder electrophilic substitution at the quinazoline C-2 position. Comparative studies with smaller substituents (e.g., methylsulfanyl) reveal differences in reaction kinetics and byproduct profiles .
Advanced Research Questions
Q. What strategies resolve contradictory biological activity data across studies?
- Methodological Answer :
- Dose-response assays standardize activity metrics (e.g., IC₅₀ values) to account for concentration-dependent effects.
- Computational docking identifies binding site interactions (e.g., quinazoline core with kinase ATP pockets) to rationalize discrepancies between in vitro and cellular assays .
- Metabolic stability tests (e.g., microsomal assays) assess whether degradation products contribute to observed activities .
Q. How can computational methods (DFT, molecular dynamics) predict electrochemical behavior?
- Methodological Answer :
- DFT calculations model redox-active sites (e.g., ferrocenyl analogs in related quinazolinones) to predict oxidation potentials, validated via cyclic voltammetry .
- Molecular dynamics simulates solvent effects on electron transfer kinetics, guiding the design of derivatives with tailored redox properties .
Q. What experimental designs optimize SAR studies for quinazoline derivatives?
- Methodological Answer :
- Fragment-based libraries : Systematically vary substituents (e.g., ethoxy → methoxy, sulfanyl → sulfonyl) to map steric/electronic effects on bioactivity.
- 3D-QSAR models : Use CoMFA/CoMSIA to correlate substituent spatial arrangements with activity trends (e.g., antiviral vs. antitumor) .
Data Contradiction Analysis
Q. How to address inconsistencies in reported cytotoxicity data for similar quinazoline derivatives?
- Methodological Answer :
- Standardized cell lines : Use identical cell lines (e.g., HepG2 for liver cancer) and culture conditions to minimize variability.
- Counter-screening : Test compounds against non-target cells (e.g., HEK293) to distinguish selective cytotoxicity from general toxicity .
Comparative Structural Analysis
Q. How does the 6-ethoxy group affect metabolic stability compared to 6-methoxy analogs?
- Methodological Answer :
- In vitro CYP450 assays : Ethoxy groups generally exhibit slower oxidative dealkylation than methoxy groups, as shown in LC-MS metabolite profiling .
- LogP measurements : Ethoxy increases hydrophobicity, potentially enhancing membrane permeability but reducing aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
